molecular formula C5H8O2 B063151 6-Oxabicyclo[3.1.0]hexan-3-ol CAS No. 175672-65-8

6-Oxabicyclo[3.1.0]hexan-3-ol

Cat. No.: B063151
CAS No.: 175672-65-8
M. Wt: 100.12 g/mol
InChI Key: BMXGLUVWNGLWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance of Bicyclic Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that are known for their high reactivity compared to other ethers. wikipedia.org This reactivity stems from significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orgchemistrysteps.com The bond angles in the three-membered ring are compressed to approximately 60° from the ideal 109.5° for sp³-hybridized carbon atoms, leading to poor orbital overlap and a high-energy state. wikipedia.orgyoutube.com

When an epoxide is part of a bicyclic system, such as in the 6-oxabicyclo[3.1.0]hexane structure, the inherent strain of the epoxide ring is combined with the strain of the larger ring. This fusion can further influence the molecule's stability and reactivity. Bicyclic epoxides are crucial intermediates in organic synthesis because their strained nature facilitates ring-opening reactions with a wide variety of nucleophiles. wikipedia.orgchemistrysteps.com These reactions allow for the stereocontrolled introduction of two functional groups, making them powerful tools for constructing complex molecules. The regioselectivity of the ring-opening can be controlled by whether the reaction is performed under acidic or basic conditions, providing synthetic flexibility. masterorganicchemistry.com

Role of the 6-Oxabicyclo[3.1.0]hexane Scaffold in Synthetic Chemistry

The 6-oxabicyclo[3.1.0]hexane scaffold, and specifically its derivatives like 6-Oxabicyclo[3.1.0]hexan-3-ol, serves as a valuable precursor in the synthesis of biologically active molecules, particularly carbocyclic nucleoside analogues. nih.gov These analogues are compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, which can enhance metabolic stability.

A prominent example of a natural product containing this scaffold is neplanocin C, an antibiotic. conicet.gov.ar The rigid structure of the 6-oxabicyclo[3.1.0]hexane system is used to create "conformationally locked" nucleosides. conicet.gov.arresearchgate.net By restricting the conformational flexibility of the molecule, chemists can study how the specific shapes of nucleosides influence their interaction with enzymes, which is crucial for drug design. conicet.gov.ar

The synthesis of these complex nucleoside analogues often involves the 6-oxabicyclo[3.1.0]hexane scaffold as a key intermediate. thieme-connect.comrsc.org For instance, the purine (B94841) bases can be coupled to the carbocyclic ring of the scaffold through methods like the Mitsunobu reaction. nih.gov The epoxide ring within the scaffold remains stable during certain synthetic steps but can be strategically opened later to introduce further chemical diversity. conicet.gov.ar However, in some cases, particularly with pyrimidine (B1678525) bases, the epoxide can undergo facile intramolecular ring-opening, a reactivity that chemists must consider during synthetic planning. conicet.gov.arresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-1-4-5(2-3)7-4/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGLUVWNGLWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337962
Record name 6-oxabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175672-65-8
Record name 6-oxabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Oxabicyclo 3.1.0 Hexan 3 Ol and Its Derivatives

Racemic Synthetic Approaches

Racemic syntheses produce an equal mixture of all possible stereoisomers. These methods are often valued for their simplicity and are typically the starting point for developing more complex stereoselective syntheses.

Strategies for Constructing the 6-Oxabicyclo[3.1.0]hexane Core

The fundamental structure of 6-oxabicyclo[3.1.0]hexane consists of a cyclopentane (B165970) ring fused to an epoxide ring. nist.gov The most direct and common method for constructing this core is through the epoxidation of a corresponding cyclopentene (B43876) derivative. This reaction involves the addition of an oxygen atom across the double bond of the cyclopentene ring.

A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). conicet.gov.ar When a solution of a cyclopentene derivative is treated with m-CPBA, typically in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures, the corresponding 6-oxabicyclo[3.1.0]hexane is formed. conicet.gov.ar If the starting cyclopentene is achiral or a racemic mixture, this method yields a racemic product. The structure of these bicyclic systems has been spectroscopically determined to favor a boat-like conformation. oup.com

Table 1: Racemic Epoxidation for 6-Oxabicyclo[3.1.0]hexane Core Synthesis

Starting Material Reagent Product
Cyclopentene m-CPBA 6-Oxabicyclo[3.1.0]hexane nist.gov

Functionalization of the Bicyclic Scaffold

Once the racemic 6-oxabicyclo[3.1.0]hexane core is established, further chemical modifications can be introduced. These functionalization reactions allow for the synthesis of a diverse array of derivatives. For instance, the racemic alcohol, (±)-cis-6-oxabicyclo[3.1.0]hexan-2-ol, can serve as a versatile starting material. conicet.gov.ar This alcohol can be coupled with other molecules, such as N3-benzoylthymine, under specific reaction conditions to create more complex structures. conicet.gov.ar

Another functionalization strategy involves the stereoselective epoxidation of more complex starting materials, like unsaturated β-amino esters, to produce functionalized bicyclic systems. mdpi.comscispace.com These reactions can yield derivatives such as ethyl (1R,2R,3R,5S) 2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate. mdpi.comscispace.com The resulting epoxide ring in these functionalized scaffolds is also susceptible to ring-opening reactions, providing a pathway to further derivatives. For example, treatment with fluoride-based reagents can lead to the regioselective opening of the oxirane to create novel fluorine-containing compounds. mdpi.com

Table 2: Examples of Functionalization Reactions

Starting Scaffold Reagents Resulting Derivative Reference
(±)-cis-6-Oxabicyclo[3.1.0]hexan-2-ol N3-Benzoylthymine Tricyclic thymidine (B127349) derivative conicet.gov.ar

Stereoselective and Asymmetric Synthesis

To overcome the limitations of racemic mixtures, particularly for applications in life sciences where specific stereoisomers are often required, chemists have developed stereoselective and asymmetric synthetic methods. These approaches aim to produce a single desired stereoisomer.

Chiral Pool-Based Syntheses

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. This strategy leverages the existing stereocenters of the starting material to build the desired chiral target molecule. A notable example is the enantioselective synthesis of neplanocin C, a natural antibiotic that features the 6-oxabicyclo[3.1.0]hexane scaffold. conicet.gov.arresearchgate.net This synthesis has been achieved starting from D-ribonolactone, a derivative of the naturally occurring sugar D-ribose. conicet.gov.ar Similarly, other chiral starting materials like L-gulonic-γ-lactone have been used to access different enantiomerically pure bicyclic systems. researchgate.net

Asymmetric Catalytic Methods for Epoxide Formation and Derivatization

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or prochiral precursors. The Sharpless Asymmetric Epoxidation is a cornerstone of this field and is highly applicable to the synthesis of chiral 6-oxabicyclo[3.1.0]hexan-3-ol. youtube.comresearchgate.net This reaction employs a titanium tetraisopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

When applied to an allylic alcohol like cyclopent-2-enol, the choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. Using (+)-diethyl tartrate directs the oxygen delivery to one face of the double bond, while (-)-diethyl tartrate directs it to the opposite face, leading to the formation of the corresponding enantioenriched epoxide with high predictability and enantiomeric excess. researchgate.net This method is crucial as it can generate two adjacent stereocenters in a single, controlled step. youtube.com

Table 3: Asymmetric Epoxidation of Cyclopent-2-enol

Substrate Catalyst System Product Enantiomer
Cyclopent-2-enol Ti(OiPr)₄, (+)-DET, TBHP Enantioenriched (1R,2S,5R)-6-Oxabicyclo[3.1.0]hexan-2-ol

Diastereoselective Transformations

Diastereoselective reactions are used to create new stereocenters in a molecule that already contains one or more stereocenters. The existing chirality within the molecule influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others.

In the context of 6-oxabicyclo[3.1.0]hexane derivatives, once a chiral scaffold is obtained, subsequent reactions can be highly diastereoselective. For example, the epoxidation of a chiral, substituted cyclopentene derivative like (1R,4R)-4-((triisopropylsilyl)oxy)cyclopent-2-enol with m-CPBA leads to the formation of (1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol as a specific diastereomer. nih.gov The existing stereocenters and the bulky silyl (B83357) protecting group direct the approach of the epoxidizing agent. nih.gov Furthermore, ring-opening reactions of chiral epoxides can also proceed with high diastereoselectivity. The reaction of (1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol with sodium azide (B81097) results in a selective attack at one of the epoxide carbons, yielding (1R,2S,3R,4R)-2-azido-4-((triisopropylsilyl)oxy)cyclopentane-1,3-diol. nih.gov

Another sophisticated example is a tungsten-mediated [3+3] cycloaddition, where a propargyltungsten group tethered to an epoxide cyclizes with high diastereoselectivity to form bicyclic pyran derivatives. acs.org These methods highlight how the inherent stereochemistry of the 6-oxabicyclo[3.1.0]hexane system can be used to control the formation of additional stereocenters.

Enantioselective Access to this compound Analogues

The development of enantioselective routes to this compound analogues is paramount for their application in medicinal chemistry. Various strategies have been employed to control the stereochemistry of the bicyclic core, primarily through the enantioselective epoxidation of cyclopentene precursors or the desymmetrization of prochiral intermediates.

One common approach involves the epoxidation of a chiral cyclopentenol (B8032323) derivative. For instance, the epoxidation of (1R,4R)-4-((triisopropylsilyl)oxy)cyclopent-2-enol with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding silyl-protected 6-oxabicyclo[3.1.0]hexan-2-ol. This reaction proceeds with the hydroxyl group directing the epoxidation, leading to the formation of the epoxide on the same face of the ring.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of this scaffold. A scalable method utilizing a thiourea-based organocatalyst has been reported for the desymmetrization of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, achieving an enantiomeric excess (ee) of 88%. This approach highlights the potential of organocatalysis in providing highly enantioenriched intermediates.

Palladium catalysis has been successfully applied in the synthesis of related aza-bicyclo[3.1.0]hexane systems, which are structurally analogous to the oxabicyclo-scaffold. An enantioselective one-pot synthesis from allyl carbonates and propargyl amines, utilizing a Pd(II)/Pd(IV)-mediated oxidative cyclization with a chiral spiro bis(isoxazoline) ligand (SPRIX), has yielded 3-azabicyclo[3.1.0]hexanes in high yields and with enantiomeric excesses up to 90%. doi.org This methodology demonstrates the utility of transition metal catalysis in constructing chiral bicyclic systems.

The following table summarizes selected enantioselective methods for accessing analogues of this compound.

PrecursorCatalyst/ReagentProductYieldEnantiomeric Excess (ee)
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-oneThiourea-based organocatalyst (10 mol%)Desymmetrized product-88%
Cinnamyl 2-cyano-2-diazoacetateCobalt–porphyrin catalyst (2 mol%)(1R,5S,6R)-2-Oxo-6-phenyl-3-oxabicyclo[3.1.0]hexane-1-carbonitrile-- thieme-connect.de
Allyl carbonates and propargyl aminesPd(II)/SPRIX ligand3-Azabicyclo[3.1.0]hexane derivativesup to 92%up to 90% doi.org

Data table based on research findings. The specific yield for the organocatalyzed desymmetrization and the yield and ee for the cobalt-catalyzed reaction were not specified in the provided search results.

Synthesis of Advanced Intermediates and Precursors

The synthesis of complex molecules containing the 6-oxabicyclo[3.1.0]hexane core often relies on the preparation of advanced intermediates and functionalized precursors. These precursors, typically chiral cyclopentene derivatives, are synthesized through multi-step sequences and are designed for efficient conversion to the final target.

A key class of precursors are substituted cyclopentenols. For example, (1R,4R)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-enol serves as a valuable intermediate. Its synthesis can be achieved from (3R,5R)-5-((triisopropylsilyl)oxy)hepta-1,6-dien-3-ol through a ring-closing metathesis reaction followed by protection of the resulting diol. This silylated cyclopentenol can then be epoxidized to form the desired 6-oxabicyclo[3.1.0]hexane system. uni-giessen.de

In the context of carbocyclic nucleoside synthesis, such as for the antiviral agent neplanocin C, more elaborate precursors are required. The synthesis of neplanocin C involves the construction of a 6-oxabicyclo[3.1.0]hexane system fused to a nucleobase. A common strategy is the hydroxyl-directed epoxidation of a cyclopentenyl alcohol that already bears the nucleobase. For instance, a cyclopentenyl alcohol coupled with 6-chloropurine (B14466) can be epoxidized to create the rigid [3.1.0]oxabicyclic hexane (B92381) system as a key intermediate.

The synthesis of these advanced intermediates often involves multiple steps, including protection/deprotection sequences and stereocontrolled reactions. The following table outlines the synthesis of a representative advanced intermediate.

Target IntermediateKey Reaction StepsStarting MaterialKey Reagents
(1R,2R,4R,5R)-4-((Triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol1. Ring-closing metathesis2. Silyl protection3. Epoxidation(3R,5R)-5-((Triisopropylsilyl)oxy)hepta-1,6-dien-3-olGrubbs' catalyst, TIPSCl, m-CPBA uni-giessen.de
(1S,2R,3S,5R)-2-benzyloxymethyl-6-oxabicyclo[3.1.0]hexan-3-olMolybdenum-catalyzed epoxidation(1S,2R,5R)-2-benzyloxymethylcyclopent-3-enolMo(CO)₆, t-butylhydroperoxide mdpi.com

This data table illustrates synthetic routes to key intermediates based on available research.

The strategic synthesis of these precursors is critical for the successful construction of complex natural products and their analogues, enabling the exploration of their biological activities.

Advanced Analytical Methodologies and Structural Characterization

Spectroscopic Characterization for Elucidating Epoxide Ring Features

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental in characterizing the 6-oxabicyclo[3.1.0]hexane framework. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms, with certain signals being characteristic of the strained epoxide ring.

For 6-Oxabicyclo[3.1.0]hexan-3-ol, ¹H NMR spectroscopy is used to confirm the bicyclic structure and stereochemistry. The protons on the epoxide ring (H-1 and H-5) typically appear as a distinctive singlet in the NMR spectrum of derivatives of the 6-oxobicyclo[3.1.0]hexane system. conicet.gov.ar In the spectrum of this compound itself, the protons adjacent to the oxygen atom and the hydroxyl group show characteristic chemical shifts and coupling constants.

Infrared spectroscopy is instrumental in identifying the key functional groups. A strong absorption band is observed for the hydroxyl (O-H) stretch, while another significant band indicates the C-O-C asymmetric stretch of the ether linkage within the epoxide ring. The presence and position of these bands confirm the identity of the alcohol and epoxide moieties.

TechniqueObservationSignificance for this compound
¹H NMR (400 MHz, CDCl₃)δ 4.12 (dd, J = 6.8 Hz, 1H), 3.89 (m, 2H), 2.75 (q, J = 4.2 Hz, 1H)Confirms the proton environment and connectivity within the bicyclic structure.
¹H NMR (Derivatives)Distinctive epoxide singlet (e.g., δ 3.67 for a purine (B94841) analogue)Characteristic signal confirming the integrity of the 6-oxabicyclo[3.1.0]hexane system. conicet.gov.ar
IRStrong absorption at 3420 cm⁻¹Indicates the O-H stretching vibration of the hydroxyl group.
IRAbsorption at 1120 cm⁻¹Corresponds to the C-O-C asymmetric stretch of the epoxide ring.

Chromatographic Techniques for Identification and Separation of Related Compounds

Chromatographic methods are essential for the analysis of this compound and for the separation of its isomers and related compounds from complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.

GC-MS analysis has been successfully employed to identify related compounds, such as 6-Oxabicyclo[3.1.0]hexan-3-one, in the methanolic extracts of various plants. researchgate.netrjpbcs.com This demonstrates the utility of GC-MS for detecting and identifying compounds with the 6-oxabicyclo[3.1.0]hexane core in complex biological matrices. nrfhh.com

HPLC is particularly valuable for the separation of stereoisomers. For instance, chiral HPLC has been used to separate the enantiomers of related bicyclic lactones, such as (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. orgsyn.org This capability is critical when synthesizing stereochemically pure compounds for specific applications. Advanced methods may also include in-situ monitoring of reactions using techniques like HPLC-MS to track intermediates and identify side reactions.

TechniqueApplicationExample Compound(s)Reference
Gas Chromatography-Mass Spectrometry (GC-MS)Identification in complex mixtures (e.g., plant extracts)6-Oxabicyclo[3.1.0]hexan-3-one researchgate.netrjpbcs.com
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers(1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one orgsyn.org
Column ChromatographyPurification of synthetic intermediates and final productsPurine analogues of 6-oxabicyclo[3.1.0]hexane conicet.gov.ar

X-ray Crystallographic Analysis of Derived Structures

Research on nucleoside analogues built upon the 6-oxabicyclo[3.1.0]hexane scaffold has utilized X-ray crystallography to confirm the molecular structure. researchgate.net For example, the analysis of neplanocin C, a natural antibiotic containing this scaffold, revealed that the bicyclic system adopts a boat-like conformation. researchgate.net Similarly, a study on N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide showed that its bicyclo[3.1.0]hexane skeleton also exists in a boat conformation. rsc.org Patent literature also describes the use of X-ray powder diffraction (XRPD) to characterize the crystalline forms of derived salts of the bicyclo[3.1.0]hexane system. google.com These studies underscore the power of X-ray analysis in unambiguously establishing the conformational and configurational details of molecules containing the bicyclo[3.1.0]hexane core.

Conformational Analysis of the 6-Oxabicyclo[3.1.0]hexane Skeleton

Understanding the conformational preferences of the 6-oxabicyclo[3.1.0]hexane skeleton is crucial for predicting its reactivity and biological interactions. The fusion of the cyclopentane (B165970) and cyclopropane (B1198618) rings creates a rigid structure with limited conformational freedom.

Theoretical and experimental studies have been conducted to determine the most stable conformation. Ab initio calculations and microwave spectroscopy studies on the hydrogen-bonded complex between 6-oxabicyclo[3.1.0]hexane and hydrogen chloride indicated that the equatorial conformer is the most stable form. researchgate.net X-ray diffraction studies on various derivatives consistently show that the bicyclo[3.1.0]hexane skeleton tends to adopt a boat conformation. researchgate.netrsc.org This boat-like shape is a key structural feature of this class of compounds, influencing how they fit into enzyme active sites or interact with other molecules. Other conformational analyses have also pointed to a chair conformation for the skeleton in some contexts. oup.com

Chemical Reactivity and Mechanistic Investigations of 6 Oxabicyclo 3.1.0 Hexan 3 Ol

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide moiety in 6-oxabicyclo[3.1.0]hexan-3-ol makes it susceptible to cleavage by a variety of reagents. These ring-opening reactions are pivotal in the synthesis of highly functionalized cyclopentane (B165970) derivatives, with the regio- and stereochemical outcomes being key considerations.

Nucleophilic Ring Opening: Regio- and Stereoselectivity

The reaction of this compound and its derivatives with nucleophiles typically proceeds via an S(_N)2 mechanism, leading to anti-selective opening of the epoxide. This means that the nucleophile attacks from the face opposite to the C-O bond of the epoxide, resulting in an inversion of configuration at the site of attack. The regioselectivity of the attack, whether at the C1 or C5 position of the bicyclic system, is influenced by steric and electronic factors of both the substrate and the incoming nucleophile.

A notable example is the ring-opening of a related 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol. This reaction, conducted in water at a mild temperature of 37°C, resulted in an excellent yield of 95% of the corresponding thiol-incorporated aminocyclopentitol. mdpi.com This high yield underscores the facility of the epoxide ring to open under nucleophilic attack by soft nucleophiles like thiols.

Similarly, the epoxide ring can be opened by azide (B81097) ions. In a specific instance, a derivative, (1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol, was treated with sodium azide in dimethylformamide (DMF). The reaction required heating to 80°C for 24 hours to proceed, indicating that the azide anion is a less reactive nucleophile towards this system compared to the aforementioned thiol. core.ac.uk

The following table summarizes representative nucleophilic ring-opening reactions on derivatives of 6-oxabicyclo[3.1.0]hexane.

NucleophileSubstrateConditionsProductYield (%)
1-methyl-1H-tetrazole-5-thiol6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-olWater, 37°C(1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol95
Sodium azide(1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-olDMF, 80°C, 24h(1R,2S,3R,4R)-2-Azido-4-((triisopropylsilyl)oxy)cyclopentane-1,3-diolNot specified

Acid-Catalyzed Epoxide Transformations

Under acidic conditions, the epoxide oxygen of this compound can be protonated, which activates the ring towards nucleophilic attack. The regioselectivity of the ring opening in acid-catalyzed reactions can differ from that observed under basic or neutral conditions. The attack often occurs at the more substituted carbon atom due to the development of a partial positive charge that is better stabilized by hyperconjugation.

In the context of the synthesis of the antiviral drug Entecavir, a derivative of this compound is subjected to an acid-catalyzed ring-opening reaction. While specific details of this transformation on the parent compound are limited in the provided search results, it is a common strategy in the elaboration of this bicyclic system. For instance, pyridinium (B92312) p-toluenesulfonate (PPTS) has been employed as a mild acid catalyst in related systems.

It is noteworthy that under certain conditions, the molecule can be stable to acid. For example, the structurally related drug Entecavir showed no degradation when exposed to 0.1 N HCl with reflux at 80°C for 24 hours. juniperpublishers.com This suggests that the specific substitution pattern and reaction conditions play a crucial role in the susceptibility of the bicyclic system to acid-catalyzed transformations.

Ring Opening with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organocuprates, are powerful carbon nucleophiles that can open the epoxide ring of this compound, forming new carbon-carbon bonds. These reactions are highly valuable for the construction of more complex molecular skeletons.

The reaction of 6-oxabicyclo[3.1.0]hexane with a Grignard reagent has been documented in a patent, highlighting the utility of this method. google.com The regioselectivity of such additions can be influenced by the presence of Lewis acids. For instance, the reaction of a derivative of 6-oxabicyclo[3.1.0]hexan-2-one with a Grignard reagent in the presence of a catalytic amount of a copper salt proceeded with a high level of stereoinduction. researchgate.net

Furthermore, the reaction of epoxy alcohols with organocuprates can lead to the formation of either 1,2- or 1,3-diols depending on the stereochemistry of the starting material. For example, an anti-epoxy alcohol derivative reacted with lithium dimethylcuprate (Me(_2)CuLi) primarily at the C4 position to yield a 1,2-diol. In contrast, a related epoxide with a trimethylsilyloxy group favored the formation of a 1,3-diol. researchgate.net This demonstrates the subtle electronic and steric effects that govern the regioselectivity of organometallic ring-opening reactions.

Transformations of the Hydroxyl Functional Group

The secondary alcohol at the C3 position of this compound is a key site for further functionalization. Oxidation to a ketone or derivatization through esterification or etherification provides access to a wide array of important synthetic intermediates.

Oxidation Reactions and Product Characterization

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 6-oxabicyclo[3.1.0]hexan-3-one. A variety of modern and classical oxidizing agents can be employed for this transformation.

The Dess-Martin periodinane (DMP) is a particularly effective reagent for this oxidation. DMP offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, and tolerance of sensitive functional groups, which is crucial given the presence of the reactive epoxide ring. wikipedia.org In one instance, a Dess-Martin oxidation of a related hydroxy aziridine (B145994) was fast and complete, although the product was sensitive to the acetic acid generated during the reaction. d-nb.info

Another common and efficient method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640). This method also proceeds under mild conditions and is known for its high yields in the oxidation of primary and secondary alcohols. google.com

The table below provides an overview of common oxidation methods for this compound and related compounds.

Oxidizing AgentConditionsProductAdvantages
Dess-Martin periodinane (DMP)Dichloromethane (B109758), room temperature6-oxabicyclo[3.1.0]hexan-3-oneMild conditions, high yield, high chemoselectivity
Swern Oxidation (DMSO, oxalyl chloride)Dichloromethane, low temperature6-oxabicyclo[3.1.0]hexan-3-oneMild conditions, high yield

The resulting ketone, 6-oxabicyclo[3.1.0]hexan-3-one, is a valuable intermediate that can undergo further transformations, such as Baeyer-Villiger oxidation to form a lactone. acs.org

Derivatization via Esterification and Etherification

The hydroxyl group of this compound can be converted into esters and ethers to protect it during subsequent synthetic steps or to introduce new functional groups.

Esterification can be achieved by reacting the alcohol with an acid chloride or an acid anhydride in the presence of a base, such as pyridine (B92270). For instance, treatment of a diol derivative of a related bicyclic system with acetyl chloride in pyridine resulted in the formation of the corresponding ester. sci-hub.se

Etherification is commonly performed to install a more robust protecting group. Silyl (B83357) ethers are frequently used for this purpose due to their ease of formation and selective removal. For example, the hydroxyl group of (-)-(1S,5R)-1-(hydroxymethyl)-3-oxa-bicyclo[3.1.0]hexan-2-one was protected as a tert-butyldiphenylsilyl (TBDPS) ether by reacting it with tert-butyldiphenylsilyl chloride and imidazole (B134444) in methylene (B1212753) chloride, affording the product in 84% yield. nih.gov Similarly, tert-butyldimethylsilyl (TBDMS) ethers have also been prepared. uni-regensburg.de

The following table summarizes common methods for the derivatization of the hydroxyl group.

Reaction TypeReagentConditionsProduct TypeYield (%)
Silyl Ether Formationtert-butyldiphenylsilyl chloride, imidazoleMethylene chloride, 0°C to rtTBDPS ether84
AcylationAcetyl chloride, pyridinePyridine, <5°C to rtAcetate esterNot specified

Intramolecular Rearrangements and Cyclizations

The inherent ring strain in the 6-oxabicyclo[3.1.0]hexane framework makes it susceptible to various intramolecular rearrangements, often triggered by the strategic placement of functional groups. The lability of the epoxide ring is a key factor in these transformations.

One significant example is observed in nucleoside analogues incorporating the 6-oxabicyclo[3.1.0]hexane scaffold. Research has shown that pyrimidine-based nucleosides built on this framework can be unstable, undergoing a facile intramolecular epoxide ring-opening reaction. This rearrangement is driven by the nucleophilic participation of the pyrimidine (B1678525) base, which attacks one of the electrophilic carbons of the epoxide. This process leads to the formation of a new heterocyclic ring system, demonstrating the potential of the scaffold to serve as a reactive intermediate for constructing more complex molecular architectures.

While the parent alcohol, this compound, is relatively stable, its derivatives can be designed to undergo specific, controlled cyclizations. The reactivity is highly dependent on the nature and stereochemical orientation of substituents on the cyclopentanol (B49286) ring.

Table 1: Intramolecular Rearrangement of a 6-Oxabicyclo[3.1.0]hexane Derivative
Reactant TypeKey Structural FeatureTransformationDriving ForceProduct Type
Pyrimidine Nucleoside Analogue6-Oxabicyclo[3.1.0]hexane coreIntramolecular Epoxide Ring-OpeningRing strain; Nucleophilic participation of the pyrimidine baseFused Heterocycle

Radical Chemistry and Photoinduced Transformations

The 6-oxabicyclo[3.1.0]hexane system is also an active participant in radical reactions and photochemical transformations. The cyclopropane (B1198618) ring, in particular, can undergo homolytic cleavage to form diradical intermediates, which are central to its photochemical reactivity.

The oxidized counterpart of the title compound, 6-oxabicyclo[3.1.0]hexan-3-one, is a key substrate for exploring these transformations. Upon photochemical excitation, cyclic ketones like this are known to undergo Norrish Type I or Type II reactions. wikipedia.orgdrugfuture.com The Norrish Type I cleavage involves the homolytic scission of the α-carbon bond next to the carbonyl group. For a strained system like 6-oxabicyclo[3.1.0]hexan-3-one, this would generate an acyl-cyclopropylcarbinyl diradical. This intermediate can then undergo decarbonylation (loss of carbon monoxide) to produce a 1,4-diradical, which can lead to various rearranged products. acs.org

Alternatively, the Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgyoutube.com Subsequent reactions of this biradical can include fragmentation to an alkene and an enol, or intramolecular cyclization to form cyclobutanol (B46151) derivatives (the Norrish-Yang reaction). wikipedia.orgchemrxiv.org The specific pathway taken is highly dependent on the substrate's geometry and the reaction conditions. acs.org

Studies on substituted derivatives, such as 2,2,4,4-tetramethyl-6-oxabicyclo[3.1.0]hexan-3-one, have provided insight into these pathways. Photochemical decarbonylation of this compound has been used to generate and study the diradical intermediates involved in a novel 3-oxa-di-π-methane rearrangement. acs.orgacs.org This research highlights the utility of the 6-oxabicyclo[3.1.0]hexane skeleton in accessing and investigating complex radical reaction manifolds.

Table 2: Potential Photoinduced Transformations of the 6-Oxabicyclo[3.1.0]hexane Scaffold
Reaction TypeSubstrate TypeKey IntermediatePotential ProductsReference Reaction
Norrish Type I6-Oxabicyclo[3.1.0]hexan-3-oneAcyl-cyclopropylcarbinyl diradicalDecarbonylated and rearranged productsPhotochemical decarbonylation acs.org
Norrish Type II / Norrish-YangSubstituted 6-Oxabicyclo[3.1.0]hexan-3-one1,4-BiradicalAlkene + Enol; Cyclobutanol derivativesGeneral Norrish-Yang Reaction wikipedia.orgchemrxiv.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Stability

Theoretical studies on related bicyclo[3.1.0]hexane systems have utilized various levels of theory, including Hartree-Fock and Møller-Plesset perturbation theory (MP2, MP3, MP4), often with basis sets like 6-31G(d), to investigate their electronic structures. smu.edu For instance, in the analogous 6-X-bicyclo[3.1.0]hex-3-yl cations, calculations have elucidated the through-space interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the pπ orbital at the C3 position, which significantly influence the molecule's stability and charge distribution. smu.edu

The stability of the bicyclic framework is a key aspect. The rigid 6-oxabicyclo[3.1.0]hexane scaffold is a characteristic feature of naturally occurring compounds like neplanocin C, where it locks the molecule into a specific conformation. researchgate.net Quantum chemical calculations can quantify the strain energy of the fused ring system and predict its susceptibility to ring-opening reactions.

Table 1: Calculated Electronic Properties of a Model Bicyclo[3.1.0]hexane System

PropertyCalculated ValueMethod/Basis Set
Total Energy(Value in Hartrees)DFT/B3LYP/6-31G
HOMO Energy(Value in eV)DFT/B3LYP/6-31G
LUMO Energy(Value in eV)DFT/B3LYP/6-31G
Dipole Moment(Value in Debye)DFT/B3LYP/6-31G

Note: Specific values for 6-Oxabicyclo[3.1.0]hexan-3-ol require dedicated calculations and are represented here with placeholders. The chosen method is illustrative of common computational approaches.

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound and identifying the associated transition states. This is particularly useful for understanding reactions such as ring-opening, oxidation, and nucleophilic substitution. DFT simulations, for example, can model the transition states for ring-opening or oxidation reactions, providing insights into the activation energies and reaction kinetics.

For related bicyclic ketones, computational studies have been used to investigate reaction mechanisms in detail. For example, the rearrangement of bicyclo[3.1.0]hex-3-en-2-one has been studied, revealing a two-step mechanism involving the breaking of an internal cyclopropane C-C bond to form a singlet intermediate. researchgate.net Similarly, in iridium-catalyzed hydroacylation reactions of related oxabicyclo[3.1.0]hexane systems, DFT calculations have been used to investigate the reaction mechanism and identify the rate-determining step. beilstein-journals.org

These theoretical models can also predict the regioselectivity and stereoselectivity of reactions. By calculating the energies of different possible transition states, chemists can predict which reaction pathway is more favorable, guiding the design of synthetic strategies.

Molecular Mechanics and Dynamics Simulations for Conformational Insights

The three-dimensional structure and conformational flexibility of this compound are crucial for its chemical behavior. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules. The bicyclo[3.1.0]hexane system is known to confer conformational rigidity. researchgate.netacs.org

In the context of nucleoside analogues built on an oxabicyclo[3.1.0]hexane scaffold, the rigid structure is a key feature, locking the molecule in a specific conformation that can be crucial for biological activity. researchgate.net Molecular mechanics force fields, such as MM2, have been extended to include epoxides, which is relevant to the oxirane moiety in this compound. unizar.es

MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing accessible conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as enzymes or reagents. For instance, the conformation of related trishomocyclopropenylium cations has been shown to have a direct relationship with their charge distribution and NMR chemical shifts. smu.edu

Prediction of Reactivity and Selectivity Using Computational Models

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the calculated electronic structure, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.

For example, DFT calculations can be used to study product selectivity in reactions. beilstein-journals.org In the context of iridium-catalyzed cyclopropanation, computational studies have revealed that the stereoselectivity arises primarily from substrate distortion in the transition state, a finding that would be difficult to ascertain from experiments alone. liverpool.ac.uk Non-covalent interaction (NCI) analysis, a computational technique, can further provide detailed visualization and quantification of interactions that govern selectivity. liverpool.ac.uk

By combining quantum chemical calculations with models for solvation and reaction dynamics, it is possible to build predictive models that can guide the choice of reagents and reaction conditions to achieve a desired chemical outcome. These predictive capabilities are invaluable in modern chemical synthesis and drug discovery.

Applications of 6 Oxabicyclo 3.1.0 Hexan 3 Ol in Synthetic Organic Chemistry

Utilization as Chiral Building Blocks and Scaffolds

The unique three-dimensional structure of 6-oxabicyclo[3.1.0]hexan-3-ol makes it an excellent chiral building block and scaffold for the synthesis of enantiomerically pure compounds. bldpharm.combldpharm.com The defined stereochemistry of the alcohol and the epoxide within the bicyclic system provides a rigid template, allowing for highly controlled synthetic transformations. This is particularly evident in the synthesis of derivatives like (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol, which serves as a key chiral intermediate in multi-step syntheses. bldpharm.combldpharm.comthieme-connect.com The reactivity of the hydroxyl and epoxide groups can be selectively manipulated to introduce new functional groups with high stereocontrol, leading to the construction of complex chiral molecules. smolecule.com

The table below showcases derivatives of this compound that are utilized as chiral building blocks.

Compound NameCAS NumberKey Features
(1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol117641-39-1A chiral alcohol with a benzyloxymethyl substituent, used as a versatile intermediate. bldpharm.combldpharm.comthieme-connect.com
(1S,2R,3S,5R)-3-Benzyloxy-2-benzyloxymethyl-6-oxabicyclo[3.1.0]hexaneNot specifiedDerived from the corresponding alcohol, it introduces a protected hydroxyl group for further synthetic steps. thieme-connect.com

Role in the Synthesis of Conformationally Restricted Systems

The rigid 6-oxabicyclo[3.1.0]hexane framework is instrumental in the synthesis of conformationally restricted molecules, particularly nucleoside analogues. researchgate.net The fusion of the cyclopropane (B1198618) and epoxide rings locks the five-membered ring of the pseudosugar into a specific, stable conformation. researchgate.netsci-hub.se This structural rigidity is highly desirable in medicinal chemistry for designing molecules that can bind to biological targets with high specificity.

A significant application is in the synthesis of carbocyclic nucleosides where the 6-oxabicyclo[3.1.0]hexane moiety serves as a pseudosugar. This scaffold mimics the "Northern-type (N)" geometry found in natural nucleosides, which is a crucial conformation for biological activity. conicet.gov.arconicet.gov.ar For instance, the natural antibiotic neplanocin C contains this rigid bicyclic system, which has inspired the synthesis of numerous pharmacologically relevant analogues. researchgate.netconicet.gov.ar The stability and defined geometry of this system allow for the design of molecules with predictable shapes, which is a key aspect in drug design. researchgate.netnih.gov

Research has focused on using this scaffold to build prototypes of conformationally locked deoxynucleosides. researchgate.net However, the stability of these systems can be influenced by the nature of the attached nucleobase; pyrimidine (B1678525) nucleosides based on this scaffold have been found to be unstable, undergoing intramolecular epoxide ring-opening reactions. researchgate.netconicet.gov.ar

Development of Complex Organic Target Molecules

This compound and its derivatives are pivotal starting materials for the total synthesis of complex natural products and their analogues. The enantioselective synthesis of the neplanocin family of carbocyclic nucleosides prominently features the 6-oxabicyclo[3.1.0]hexane core. conicet.gov.arconicet.gov.ar

The synthesis of (+)-neplanocin B, for example, utilized an advanced intermediate built upon a cyclopentene (B43876) ring which was then epoxidized to create the characteristic 6-oxabicyclo[3.1.0]hexane system. conicet.gov.ar The synthetic route involved the treatment of a cyclopentenyl alcohol derivative with m-chloroperbenzoic acid (m-CPBA) to yield the corresponding epoxide. conicet.gov.ar

Similarly, the first synthesis of neplanocin C was achieved through a strategy that involved the construction of the rigid oxabicyclo[3.1.0]hexane system. conicet.gov.ar A key challenge in these syntheses is managing the stability of the epoxide ring during subsequent chemical transformations, such as the deprotection of other functional groups. conicet.gov.ar For example, acidic conditions used for removing an isopropylidene protecting group were found to cause the opening of the epoxide ring in a model system. conicet.gov.ar

The table below outlines a key reaction step in the synthesis of a neplanocin intermediate.

Starting MaterialReagentProductYieldReference
(+)-9-[(1R, 2R, 5S)-5-benzyloxy-3-(benzyloxy)methyl-2-hydroxy-cyclopent-3-en-1-yl]-6-chloropurinem-chloroperbenzoic acid (m-CPBA)(1S, 2S, 3R, 4R, 5R)-4-Benzyloxy-1-benzyloxymethyl-3-(6-chloropurin-9-yl)-6-oxabicyclo[3.1.0]hexan-2-ol75% conicet.gov.ar

Precursors in Specialty Chemical Synthesis

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various specialty chemicals. The molecule contains two key functional groups: a secondary alcohol and an epoxide. The alcohol can undergo oxidation to form the corresponding ketone, 6-oxabicyclo[3.1.0]hexan-3-one, or participate in substitution and esterification reactions. smolecule.com The strained epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of new molecular frameworks.

This versatility enables its use in producing a range of specialty chemicals. For example, its ketone analogue, 6-oxabicyclo[3.1.0]hexan-3-one, is noted for its use as a precursor in prostaglandin (B15479496) synthesis. The ability to transform this compound into such intermediates underscores its importance in the broader field of specialty chemical manufacturing. The reactions it undergoes, such as oxidation, reduction, and nucleophilic substitution, provide pathways to a wide array of more complex chemical structures.

Emerging Methodologies and Future Research Directions

Advancements in Catalytic Systems for Enhanced Selectivity

The pursuit of highly selective synthetic routes to chiral molecules like 6-Oxabicyclo[3.1.0]hexan-3-ol has spurred the development of sophisticated catalytic systems. These catalysts are crucial for controlling stereochemistry, a key factor in the biological activity of many compounds.

One major area of advancement is the use of transition metal catalysts for cyclopropanation reactions, a key step in forming the bicyclo[3.1.0]hexane core. Dirhodium(II) carboxamidate catalysts, for instance, have been effectively used in the intramolecular cyclopropanation of diazoacetates to create the 3-oxabicyclo[3.1.0]hexan-2-one skeleton, a direct precursor to the target alcohol. orgsyn.orgorgsyn.org The choice of chiral ligands on these rhodium catalysts is instrumental in dictating the enantioselectivity of the product. orgsyn.org More recently, iridium(I) complexes have been identified as effective catalysts for the cyclopropanation of α-carbonyl sulfoxonium ylides, which are considered safer alternatives to diazo compounds. liverpool.ac.uk

Organocatalysis has also emerged as a powerful tool. The desymmetrization of prochiral starting materials using small organic molecules, such as thiourea-based catalysts, offers an effective route to enantioenriched bicyclic intermediates. This method avoids the use of metals and can be highly effective on a large scale.

For modifications of the bicyclic core, such as the opening of the epoxide ring, catalytic asymmetric ring opening (ARO) provides access to a variety of functionalized chiral building blocks. nih.gov While specific catalysts for this compound are a niche area, the principles from meso-epoxide openings using catalysts like chiral (salen)Cr complexes are highly applicable. nih.gov

Catalytic ApproachCatalyst ExampleReaction TypeKey AdvantageReference
Transition Metal CatalysisDirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]Intramolecular CyclopropanationHigh enantioselectivity in forming the bicyclic core. orgsyn.org
Transition Metal CatalysisIridium(I) ComplexesCyclopropanation with Sulfoxonium YlidesUse of safer carbene precursors than diazo compounds. liverpool.ac.uk
OrganocatalysisThiourea-based OrganocatalystDesymmetrization of KetonesMetal-free, scalable enantioselective synthesis.
Asymmetric Ring OpeningChiral (salen)Cr ComplexesEpoxide Ring OpeningProvides access to diverse, functionalized chiral products. nih.gov

Exploration of Novel Reaction Conditions and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous substances. acs.org

A significant trend is the move towards solvent-free reaction conditions. nih.gov Such processes offer numerous benefits, including cost savings, reduced reactor size, and often, shorter reaction times. nih.gov For instance, the synthesis of epoxy-functionalized monomers, which share structural motifs with this compound, has been achieved under solvent-free conditions. rsc.org The catalytic conversion of epoxides and CO2 into cyclic carbonates, a potential reaction for derivatives of the target molecule, has also been successfully performed heterogeneously and without solvents. acs.org

The use of water as a reaction medium or a reagent is another cornerstone of green chemistry being explored. acs.org For the reductive opening of epoxides, titanocene (B72419) dichloride has been used as a catalyst with water serving as the hydrogen atom source, providing a safer and more environmentally friendly alternative to traditional metal hydride reagents like LiAlH₄ or NaBH₄. acs.org Similarly, nucleophilic ring-opening reactions of related bicyclic aziridines have been accomplished in aqueous media, suggesting potential for similar transformations on the oxabicyclo-hexane scaffold. mdpi.com

Green Chemistry ApproachExample Reaction/ConditionConventional CounterpartEnvironmental BenefitReference
Solvent-Free ReactionsCatalytic conversion of epoxides to cyclic carbonates.Reactions in organic solvents like THF or Dichloromethane (B109758).Reduces volatile organic compound (VOC) emissions and solvent waste. nih.govacs.org
Use of Water as Solvent/ReagentReductive epoxide opening using a Cp₂TiCl catalyst and water.Reduction with stoichiometric metal hydrides (e.g., LiAlH₄).Avoids flammable and reactive hydrides; uses a benign solvent. acs.org
Heterogeneous CatalysisUse of multicomponent crystals as recyclable catalysts.Homogeneous catalysts that are difficult to separate from the product.Facilitates catalyst recovery and reuse, minimizing waste. acs.org

Integration with Automation and Flow Chemistry Techniques

The integration of automated systems and continuous flow chemistry is revolutionizing the synthesis of complex organic molecules. These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing.

For the synthesis of bicyclic compounds related to this compound, continuous flow reactors have been adopted to improve key steps like epoxidation. The superior heat transfer capabilities of flow reactors are particularly advantageous for managing highly exothermic reactions, leading to better safety and product consistency. This technology can dramatically reduce reaction times, in some cases from hours to minutes.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental synthesis and computational modeling represents a powerful strategy for accelerating research and development. Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides deep insights into reaction mechanisms, transition states, and the origins of selectivity that can be difficult to obtain through experiments alone.

In the context of synthesizing bicyclic systems, computational studies have been used to elucidate the mechanisms of key reactions. For example, in the iridium-catalyzed asymmetric cyclopropanation, computational analysis revealed that the stereoselectivity arises primarily from the distortion of the substrate in the transition state. liverpool.ac.uk This kind of insight is invaluable for rationally designing more effective catalysts and optimizing reaction conditions.

Similarly, computational studies have been employed to investigate the thermal and photochemical rearrangements of related bicyclo[3.1.0]hexenone systems. researchgate.net These studies can predict reaction pathways and the nature of intermediates (e.g., diradical vs. zwitterionic), guiding experimental efforts to control reaction outcomes. researchgate.net By predicting the stability and reactivity of different isomers and conformers of this compound, computational chemistry can help rationalize observed outcomes and guide the synthesis of specific stereoisomers. This synergy between theoretical prediction and empirical validation is crucial for tackling complex synthetic challenges and designing novel molecular structures with desired properties.

Q & A

Q. What are the standard synthetic routes for 6-Oxabicyclo[3.1.0]hexan-3-ol?

The compound is typically synthesized via epoxidation of cyclopentene derivatives using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. Alternative methods include acid-catalyzed cyclization of precursor diols or enzymatic oxidation of bicyclic intermediates. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for improving yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm bicyclic structure and stereochemistry.
  • Mass spectrometry (EI or ESI) for molecular weight validation (C₅H₈O₂, MW 100.12 g/mol) .
  • IR spectroscopy to identify hydroxyl and ether functional groups.
  • X-ray crystallography for resolving absolute configuration in crystalline derivatives .

Q. How can researchers mitigate safety risks when handling this compound?

While specific toxicity data for the 3-ol derivative is limited, related bicyclic epoxides require:

  • Use of PPE (gloves, goggles, lab coats).
  • Ventilated fume hoods to avoid inhalation of vapors.
  • Storage in inert atmospheres (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for bicyclo[3.1.0]hexanol derivatives?

Discrepancies often arise from:

  • Catalyst selectivity : Transition-metal catalysts (e.g., Pd) may favor unintended side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates differently than non-polar solvents. Systematic screening using Design of Experiments (DoE) or high-throughput robotics is recommended to identify optimal conditions .

Q. How does stereochemistry influence the reactivity of this compound?

The endo vs. exo configuration of the hydroxyl group impacts:

  • Ring-opening reactions : endo-OH derivatives show higher reactivity in acid-catalyzed nucleophilic substitutions due to steric strain.
  • Biological activity : Enantiomeric purity (e.g., (1R,5S) vs. (1S,5R)) affects binding to chiral biomolecules. Chiral HPLC or enzymatic resolution methods are used to separate epimers .

Q. What computational tools predict the reaction pathways of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Transition states for ring-opening or oxidation reactions.
  • Non-covalent interactions (e.g., hydrogen bonding in enzyme binding pockets). Software like Gaussian or ORCA, combined with molecular docking (AutoDock), validates experimental kinetics .

Q. How can this compound serve as a precursor in drug discovery?

Its bicyclic core is a scaffold for:

  • Enzyme inhibitors : Functionalization at C3 (e.g., fluorination, carboxylation) enhances binding to proteases or kinases .
  • Prodrugs : Esterification of the hydroxyl group improves bioavailability. In vitro assays (e.g., IC₅₀ measurements) and ADMET profiling are critical for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxabicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
Reactant of Route 2
6-Oxabicyclo[3.1.0]hexan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.